propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate
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Overview
Description
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is a complex organic compound that features a purine derivative linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the acylation of 1,3-dimethylxanthine with 4-aminobenzoic acid, followed by esterification with propanol. The reaction conditions often require the use of catalysts and solvents such as anhydrous ethanol and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile employed .
Scientific Research Applications
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
- 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a purine derivative with a benzoate ester makes it a versatile compound for various applications in research and industry .
Biological Activity
Propyl 4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate is a synthetic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific studies and findings.
Chemical Structure
The compound features a complex structure that includes a purine derivative, which is known for its biological significance. The key components of the molecule are:
- Purine core : 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine
- Acetylamino group : Contributing to its potential pharmacological effects
- Benzoate moiety : Enhancing solubility and bioavailability
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Below is a summary of its notable activities:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 250 to 1000 µg/mL against Staphylococcus aureus and Escherichia coli .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Escherichia coli | 500 |
Pseudomonas aeruginosa | 1000 |
Antifungal Activity
The compound also demonstrates antifungal properties against various strains. For example:
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Nucleic Acid Synthesis : The purine structure suggests potential interference with nucleic acid metabolism.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimalarial Activity : A derivative of the purine structure exhibited significant antimalarial effects in vitro against Plasmodium falciparum and demonstrated efficacy in vivo in murine models .
- Cytotoxicity Studies : Investigations into cytotoxic effects on cancer cell lines showed that certain derivatives led to apoptosis in human cancer cells with IC50 values below 10 µM .
Properties
Molecular Formula |
C19H21N5O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
propyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21N5O5/c1-4-9-29-18(27)12-5-7-13(8-6-12)21-14(25)10-24-11-20-16-15(24)17(26)23(3)19(28)22(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,21,25) |
InChI Key |
XQNNSPNNNYHKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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